7-Bromo-6-hydroxyquinoline-5-carbaldehyde: A Comprehensive Technical Guide
7-Bromo-6-hydroxyquinoline-5-carbaldehyde: A Comprehensive Technical Guide
Executive Summary
7-Bromo-6-hydroxyquinoline-5-carbaldehyde (CAS: 1378260-81-1) is a highly functionalized, poly-reactive heterocyclic building block[1]. Featuring an aldehyde, a phenol, and an aryl bromide on a rigid quinoline scaffold, it serves as a critical intermediate in the synthesis of advanced therapeutics, fluorescent probes, and functional materials[2]. This whitepaper details its physicochemical profile, the chemical logic behind its regioselective synthesis, and its downstream applications in drug discovery.
Physicochemical Profiling
Understanding the baseline properties of this compound is essential for reaction design and purification workflows.
Table 1: Core Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 7-bromo-6-hydroxyquinoline-5-carbaldehyde |
| CAS Number | 1378260-81-1[1] |
| Molecular Formula | C₁₀H₆BrNO₂[1] |
| Molecular Weight | 252.06 g/mol [1] |
| SMILES | O=CC=1C(O)=C(Br)C=C2N=CC=CC21[1] |
| Appearance | Solid / Crystalline material[2] |
| Melting Point | ~150–160 °C (varies by purity)[2] |
| Solubility | Soluble in Dichloromethane (DCM), Ethanol, DMSO, DMF[2] |
Chemical Logic & Regioselective Synthesis
The synthesis of 7-bromo-6-hydroxyquinoline-5-carbaldehyde requires precise control over regiochemistry. The workflow relies on two highly specific transformations: a modified Skraup cyclization followed by a Duff formylation.
1. Regioselective Skraup Cyclization: Starting from 4-amino-3-bromophenol, the Skraup reaction builds the pyridine ring. The aniline derivative has two ortho positions available for cyclization (C2 and C6). However, the bulky bromine atom at C3 sterically hinders the C2 position. Consequently, cyclization occurs exclusively at the less hindered C6 position, ensuring the bromine atom is perfectly positioned at C7 of the resulting quinoline core[3].
2. Regiospecific Duff Formylation: To install the carbaldehyde group, the Duff reaction is employed over the Reimer-Tiemann reaction. While the Reimer-Tiemann reaction (using CHCl₃/NaOH) is a standard formylation method, the generated dichlorocarbene can undergo deleterious insertion reactions into the labile C-Br bond, leading to debromination or ring-expansion artifacts ()[4]. The Duff reaction, utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), avoids this risk[5]. The hydroxyl group at C6 strongly activates the quinoline ring toward electrophilic aromatic substitution. Because the C7 position is blocked by the bromine atom, the electrophilic iminium ion exclusively attacks the C5 position, yielding the target compound with absolute regiospecificity[5].
Caption: Regioselective synthesis pathway of 7-bromo-6-hydroxyquinoline-5-carbaldehyde.
Experimental Methodologies
Protocol 1: Synthesis of 7-Bromo-6-hydroxyquinoline
Causality Note: Gradual heating is critical. The Skraup reaction involves the highly exothermic dehydration of glycerol to acrolein; rapid heating can cause a dangerous runaway reaction.
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Charge a 250 mL round-bottom flask with 4-amino-3-bromophenol (1.0 eq), glycerol (3.0 eq), and 3-nitrobenzenesulfonic acid (0.6 eq) as a mild oxidant.
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Cool the flask to 0 °C and add concentrated H₂SO₄ (4.0 eq) dropwise with vigorous stirring to control the initial salt formation exotherm.
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Attach a reflux condenser and heat the mixture gradually to 140 °C over 1 hour. Maintain this temperature for 4 hours.
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Self-Validation Step: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the starting aniline (which oxidizes rapidly on the plate) indicates completion.
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Cool to room temperature and pour over crushed ice. Neutralize cautiously with 20% aqueous NaOH to pH 6–7.
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Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the intermediate.
Protocol 2: Duff Formylation to 7-Bromo-6-hydroxyquinoline-5-carbaldehyde
Causality Note: TFA serves a dual purpose: it acts as the acidic medium to decompose HMTA into the active iminium species and protonates the quinoline nitrogen. Protonation deactivates the pyridine ring, preventing unwanted side reactions and directing electrophilic attack strictly to the phenol-activated benzene ring ()[5].
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Dissolve 7-bromo-6-hydroxyquinoline (1.0 eq) in anhydrous TFA (10 volumes) under a nitrogen atmosphere.
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Add HMTA (2.0 eq) in three portions over 15 minutes to control the exotherm.
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Heat the reaction mixture to 90 °C and reflux for 12 hours.
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Self-Validation Step: The reaction mixture will transition from pale yellow to a deep orange-red, indicating the formation of the iminium intermediate.
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Quench the reaction by pouring it into an equal volume of ice water. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.
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Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to yield the pure product.
Analytical Characterization Signatures
To ensure the integrity of the synthesized or procured compound, cross-reference empirical data against these expected diagnostic signatures.
Table 2: Diagnostic Analytical Signatures
| Technique | Key Diagnostic Signals | Causality / Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | ~10.5 ppm (s, 1H) | Aldehyde proton at C5. |
| ¹H NMR (DMSO-d₆) | ~11.0 ppm (br s, 1H) | Phenolic OH at C6 (shifted downfield due to intramolecular H-bonding with the aldehyde). |
| ¹H NMR (DMSO-d₆) | ~8.1 ppm (s, 1H) | Isolated aromatic proton at C8 (appears as a singlet due to the adjacent C7-Br blocking coupling). |
| IR Spectroscopy | ~1650 cm⁻¹ | C=O stretch (shifted lower than typical aldehydes due to strong intramolecular H-bonding). |
| Mass Spectrometry | m/z 251.0 / 253.0 | 1:1 isotopic doublet characteristic of a single Bromine atom (⁷⁹Br / ⁸¹Br). |
Strategic Applications in Drug Development
The unique structural motif of 7-bromo-6-hydroxyquinoline-5-carbaldehyde makes it highly prized in medicinal chemistry and materials science[2].
1. Sirtuin Inhibitors (Cambinol Analogues): The 6-hydroxy-5-carbaldehyde functionality is the exact pharmacophore required to synthesize pyrazolone and isoxazol-5-one rings via condensation reactions. These resulting heterocycles are potent analogues of Cambinol, a well-documented inhibitor of SIRT1 and SIRT2 used in targeted therapies for B-cell lymphoma ()[5]. The addition of the C7-bromine provides a critical vector for exploring the hydrophobic binding pocket of the Sirtuin enzymes[5].
2. Late-Stage Functionalization: The aryl bromide at C7 serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[6]. This allows researchers to rapidly generate libraries of C7-substituted derivatives without needing to rebuild the quinoline core from scratch.
3. Fluorescent Probes and Metal Chelators: Quinoline-carbaldehydes readily undergo Schiff base condensation with primary amines. The resulting imines, coupled with the adjacent hydroxyl group, form powerful bidentate or tridentate ligands ()[4]. These complexes exhibit strong electrochemical and fluorescent properties, making them valuable as metal-ion sensors in biological systems[4].
Caption: Downstream applications of 7-bromo-6-hydroxyquinoline-5-carbaldehyde in drug discovery.
References
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Bieszczad, B., et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, vol. 25, no. 9, 2020, p. 2054.[Link]
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Mahajan, S. S., et al. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry, vol. 57, no. 8, 2014, pp. 3283–3294.[Link]
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Watanabe, T. "Organic synthesis unit process-thiochemicals and heterocyclic compounds." Fain Kemikaru, vol. 42, no. 8, 2013, pp. 53-66. (Referenced via ResearchGate). [Link]
